2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide

Medicinal Chemistry Physicochemical Properties Building Block Selection

Research groups designing focused covalent libraries or PROTACs face a gap in SAR space due to the lack of building blocks combining a 1,3-oxazole, cyclopropyl, and N-methyl electrophilic warhead. This compound directly addresses that need. Key advantages include: - Unique Scaffold: The 1,3-oxazole/cyclopropyl core provides altered H-bond geometry vs. common isoxazoles, enabling CNS scaffold-hopping studies. - Optimized Permeability: The tertiary N-methyl amide eliminates a H-bond donor, enhancing passive permeability critical for intracellular target engagement. - Immediate Availability: Procure this ready-to-use intermediate to bypass de novo synthesis, accelerating your probe or degrader development timelines.

Molecular Formula C11H15ClN2O2
Molecular Weight 242.70 g/mol
Cat. No. B13453850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide
Molecular FormulaC11H15ClN2O2
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)CC1=NC=C(O1)C2CC2)Cl
InChIInChI=1S/C11H15ClN2O2/c1-7(12)11(15)14(2)6-10-13-5-9(16-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3
InChIKeyRYVFXIQBJLYRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide (CAS 2411292-41-4): Technical Baseline for Procurement


2-Chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide (CAS 2411292-41-4) is a synthetic, low-molecular-weight (242.7 g/mol) haloamide featuring a 1,3-oxazole core, a cyclopropyl substituent at the 5-position, an N-methylated amide linker, and a terminal 2-chloropropanoyl group . It belongs to the broader class of 2-chloro-N-(oxazolylmethyl)propanamide derivatives, a family widely employed as electrophilic building blocks in medicinal chemistry for covalent probe and PROTAC design . The compound's three reactive/coordination handles — the electrophilic α-chloroamide, the oxazole N/O heterocycle, and the cyclopropyl ring — confer distinct synthetic utility, but direct quantitative biological profiling against close analogs remains absent in published primary literature as of mid-2026.

Why Generic Substitution Fails for 2-Chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide


The target compound integrates three structural features whose combination is not replicated by any single commercially cataloged analog: (1) a cyclopropyl group directly attached to the 1,3-oxazole C5 position, which profoundly alters ring electronics and steric profile relative to methyl or phenyl congeners; (2) an N-methyl tertiary amide, which eliminates the hydrogen-bond donor present in secondary amide analogs (e.g., 2-chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide ) and drastically changes conformational preference, solubility, and metabolic stability; and (3) the 1,3-oxazole regioisomeric framework, which places the cyclopropyl substituent in a distinct spatial orientation compared to the more common 1,2-oxazole (isoxazole) scaffold [1]. These differences mean that even structurally proximate analogs cannot serve as drop-in replacements for structure-activity relationship (SAR) studies, in vivo pharmacokinetic profiling, or patent-positioning without introducing uncontrolled variables that invalidate comparative conclusions [2].

Quantitative Differentiation Evidence: 2-Chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide vs. Closest Analogs


Predicted Physicochemical Property Landscape: Cyclopropyl-1,3-oxazole vs. Methyl-1,2-oxazole and Phenyl-1,2-oxazole Comparators

In the absence of direct head-to-head biological data, the only currently quantifiable differentiation lies in computed molecular properties. The target compound (C11H15ClN2O2, MW 242.7, ClogP ≈ 1.68, tPSA ≈ 55.4 Ų) is compared with three commercially available 2-chloro-propanamide analogs: 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide (CAS 746608-25-3; C7H9ClN2O2, MW 188.6, ClogP ≈ 1.02, tPSA ≈ 55.4 Ų) [1], 2-chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide (C13H13ClN2O2, MW 264.7, ClogP ≈ 2.45, tPSA ≈ 55.4 Ų) , and 2-chloro-N-(1,2-oxazol-3-ylmethyl)propanamide (CAS 1500876-48-1; C7H9ClN2O2, MW 188.6, ClogP ≈ 0.51, tPSA ≈ 55.4 Ų) . The target compound occupies a unique lipophilicity window (ClogP ~1.7) between the methyl-isoxazole (ClogP ~1.0) and phenyl-isoxazole (ClogP ~2.5) comparators, while its higher molecular weight and the presence of the cyclopropyl group provide distinct steric and electronic parameters that are predictive of differential membrane permeability, CYP450 metabolic liability, and aqueous solubility — all critical for lead optimization [2].

Medicinal Chemistry Physicochemical Properties Building Block Selection

Regioisomeric Selectivity: 1,3-Oxazole Core vs. 1,2-Oxazole (Isoxazole) Framework in Medicinal Chemistry Scaffolds

The target compound is constructed on a 1,3-oxazole core, whereas the vast majority of commercially available 2-chloro-N-(oxazolyl)propanamide building blocks employ the 1,2-oxazole (isoxazole) regioisomer [1]. The 1,3-oxazole scaffold presents the cyclopropyl substituent at a different vector angle (~120° separation between N3 and C5) compared to the isoxazole (~100° separation between O1 and C3), resulting in distinct three-dimensional pharmacophore geometry. While no direct biochemical comparison data exist for this specific compound pair, literature precedent demonstrates that 1,3-oxazole vs. isoxazole regioisomers can exhibit >10-fold differences in target binding affinity and metabolic stability due to altered hydrogen-bond acceptor positioning and heterocycle electronics [2]. This scaffold-level differentiation is quantifiable by DFT-calculated electrostatic potential surfaces and dipole moments, which consistently show that 1,3-oxazoles possess a different H-bond acceptor profile (N3 lone pair orientation) than the isoxazole O1-centered H-bond acceptance [3].

Medicinal Chemistry Scaffold Hopping Bioisostere Design

N-Methyl Tertiary Amide vs. Secondary Amide: Conformational and Hydrogen-Bonding Differentiation

The target compound contains an N-methyl tertiary amide, whereas analogs such as 2-chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide and 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide are secondary amides (bearing an N–H donor) [1]. N-Methylation eliminates one hydrogen-bond donor, which is predicted to increase membrane permeability (by reducing desolvation penalty) and decrease plasma protein binding. Quantitative permeability predictions (SwissADME QSPR model) estimate a 2- to 3-fold increase in Caco-2 Papp for the N-methyl analog relative to the corresponding secondary amide, while also reducing the number of rotatable bonds (from 4 to 3 in the amide linker region) and restricting conformational freedom, which can enhance binding entropy upon target engagement [2]. The N-methyl group further blocks a major metabolic N-dealkylation pathway, potentially improving microsomal stability [3].

Medicinal Chemistry Conformational Analysis ADME Properties

Application Scenarios for 2-Chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide Based on Quantified Differentiation


Covalent Probe and PROTAC Linker Design Requiring an N-Methylated, Cyclopropyl-Oxazole Electrophilic Warhead

The combination of an electrophilic 2-chloropropanamide warhead with an N-methyl tertiary amide eliminates the hydrogen-bond donor present in secondary amide analogs, which is often desirable for achieving passive cellular permeability in targeted protein degradation (PROTAC) constructs. The distinct ClogP window (~1.7) relative to methyl-isoxazole (~1.0) and phenyl-isoxazole (~2.5) comparators places the compound in an attractive lipophilicity range for both oral bioavailability and aqueous solubility [1]. Research groups building focused covalent libraries should procure this compound to access SAR space not covered by the widely available secondary amide or isoxazole building blocks.

Scaffold-Hopping and Bioisostere Replacement Programs Targeting CNS or Intracellular Enzymes

The 1,3-oxazole core differentiates the compound from the dominant 1,2-oxazole (isoxazole) building block inventory. The altered H-bond acceptor geometry (N3 vs. O1 lone pair orientation) and reduced dipole moment (~1.5 D vs. ~2.9 D for isoxazole) are predicted to enhance blood-brain barrier penetration [2]. For CNS drug discovery teams performing scaffold-hopping from isoxazole-based leads, this compound provides a structurally characterized alternative that can be purchased off-the-shelf for rapid SAR evaluation, without the need for de novo synthetic development.

Agrochemical Lead Discovery: Cyclopropyl-Oxazole Amide Scaffolds for Novel Pesticide Chemotypes

Cyclopropyl methyl amide derivatives featuring oxazole/isoxazole cores have been patent-protected as insecticidally active compounds (see e.g., US20220048873A1) [3]. The target compound's specific 1,3-oxazole regioisomer and N-methyl amide substitution pattern provide a structurally differentiated entry point for agrochemical discovery programs seeking novel chemotypes outside the crowded isoxazoline insecticide patent space. The compound can serve as an advanced intermediate for parallel synthesis of screening libraries targeting resistant pest strains.

Chemical Biology Tool Compound Synthesis for Target Identification Studies

The 2-chloropropanamide group serves as a mild electrophilic handle for covalent modification of cysteine or serine residues in target proteins. In combination with the cyclopropyl-1,3-oxazole moiety, which acts as a rigid, three-dimensional scaffold, this compound is suited for the synthesis of activity-based protein profiling (ABPP) probes. When conjugated to a reporter tag (fluorophore or biotin) via the oxazole methyl position after functional group interconversion, the resulting probe can pull down and identify novel protein targets, with the N-methyl amide ensuring that probe-protein interactions are not dominated by hydrogen bonding at the linker region, thus reducing non-specific binding [4].

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